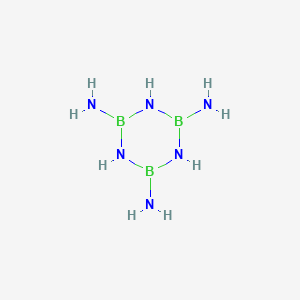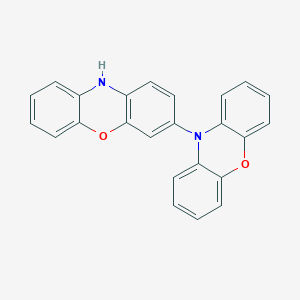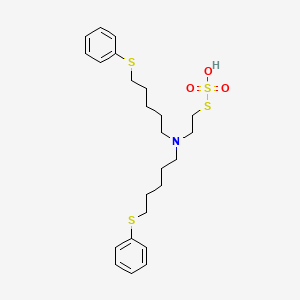
3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one is a heterocyclic compound belonging to the oxazolone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one can be achieved through the Erlenmeyer-Plöchl azlactone synthesis method . This classical process involves the condensation of an amino acid with an aldehyde in the presence of acetic anhydride and a base. The reaction typically proceeds under mild conditions, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxazolone derivatives with various functional groups.
Reduction: Amino alcohols.
Substitution: Substituted oxazolones with different alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biosensor due to its favorable optical properties.
Medicine: Explored for its antiproliferative activity against cancer cells.
Industry: Utilized in the development of non-linear optical materials and electro-photographic photoreceptors.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound’s antiproliferative activity is attributed to its ability to interfere with cell division processes, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key signaling pathways related to cell growth and survival.
Comparación Con Compuestos Similares
3-Amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one can be compared with other oxazolone derivatives:
4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one: Known for its pH sensitivity and polymerizable properties.
4-(4-(1,4,7,10-tetraoxa-13-azacyclopentadecyl)phenylmethylene)-2-(3-thienyl)oxazol-5-one: Exhibits strong cytotoxic activity against cancer cells.
Propiedades
Número CAS |
6940-71-2 |
|---|---|
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
3-amino-2-benzoyl-4-cyclohexyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C16H18N2O3/c17-14-13(11-7-3-1-4-8-11)16(20)21-18(14)15(19)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8,17H2 |
Clave InChI |
NREPPDQFCHUMCY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=C(N(OC2=O)C(=O)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[Hydroxy(3-nitrophenyl)methyl]naphthalene-1,4-dione](/img/structure/B14715372.png)


![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)
